molecular formula C21H22Cl2N2O3 B12186090 N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

Cat. No.: B12186090
M. Wt: 421.3 g/mol
InChI Key: JHIZISFZVDROAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Modern Organic Chemistry

The compound’s significance stems from its multifunctional design, which enables diverse applications in catalysis, medicinal chemistry, and materials science. The 2,2-dichlorocyclopropyl group introduces steric strain and electronic effects that influence both synthetic pathways and biological interactions. Cyclopropane rings are known to enhance metabolic stability in drug candidates by resisting oxidative degradation, while the dichloro substitution modulates lipophilicity and membrane permeability.

The acetylamino phenyl group serves as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes or receptors. This feature is critical in designing kinase inhibitors or protease modulators, where precise molecular recognition is required. Meanwhile, the methylpropanamide backbone provides a stable framework for functional group diversification, allowing chemists to explore substituent effects on solubility and reactivity.

Table 1: Key Functional Groups and Their Roles

Functional Group Role in Chemistry/Biology Example Applications
2,2-Dichlorocyclopropyl Electron-withdrawing, steric effects Stabilizing transition states
Acetylamino phenyl Hydrogen bonding, π-π stacking Enzyme inhibition
Methylpropanamide Structural rigidity, solubility Drug intermediate synthesis

Synthetic methodologies for this compound often involve sequential reactions, starting with dichlorocyclopropanation of phenolic precursors followed by etherification and amidation steps. For instance, 4-(2,2-dichlorocyclopropyl)phenol can be synthesized via dichlorocarbene addition to 4-allylphenol, which is subsequently coupled with methyl α-bromoisobutyrate to form the phenoxy ester. Final amidation with 4-acetamidoaniline yields the target molecule, with purification achieved through chromatographic techniques.

Historical Context of Acylated Phenoxypropanamide Derivatives

Acylated phenoxypropanamide derivatives trace their origins to early 20th-century studies on amide bond formation and aromatic ether synthesis. The foundational work on 3-phenoxypropanamide (CAS 22409-37-6) demonstrated the utility of phenoxy groups in enhancing the bioavailability of amide-containing compounds, paving the way for more complex derivatives. By the mid-20th century, researchers began exploring cyclopropane-containing analogs to exploit their unique electronic and steric properties.

The 2017 patent EP3466962A4 marked a milestone by disclosing phenyl propanamide derivatives with optimized pharmaceutical profiles, including improved target selectivity and metabolic stability. This innovation catalyzed interest in N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide as a scaffold for allosteric kinase inhibitors, particularly in oncology.

Evolution of Key Derivatives

  • 1920s–1950s : Simple phenoxypropanamides used as intermediates in dye synthesis.
  • 1980s–2000s : Cyclopropane-functionalized derivatives explored for agrochemical applications.
  • 2010s–Present : Targeted acylated analogs developed for kinase inhibition and anticancer activity.

The integration of computational chemistry and high-throughput screening in the 21st century accelerated the rational design of these compounds. Molecular docking studies revealed that the dichlorocyclopropyl group in This compound adopts a strained conformation, enabling selective binding to hydrophobic pockets in protein targets. Concurrent advances in flow chemistry enabled scalable synthesis, reducing production costs and environmental impact.

Properties

Molecular Formula

C21H22Cl2N2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

InChI

InChI=1S/C21H22Cl2N2O3/c1-13(26)24-15-6-8-16(9-7-15)25-19(27)20(2,3)28-17-10-4-14(5-11-17)18-12-21(18,22)23/h4-11,18H,12H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

JHIZISFZVDROAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Yield and Purity Enhancements

  • Catalyst Screening: Palladium or platinum catalysts in hydrogenation steps reduce byproduct formation.

  • Solvent Recycling: Ethanol and toluene are recovered via distillation, minimizing waste.

  • Temperature Control: Jacketed reactors maintain optimal temperatures during exothermic steps.

Industrial Process Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50–100 kg
Reaction Time24–48 hours8–12 hours (flow reactor)
Purity>99% (HPLC)>99.5% (HPLC)
Yield70–80%85–90%

Challenges and Mitigation Strategies

  • Byproduct Formation in Alkylation:
    Excess isobutyl ethyl bromide leads to dialkylation. This is mitigated by stoichiometric control and incremental reagent addition.

  • Hydrolysis Side Reactions:
    Over-acidification causes decomposition. pH is carefully maintained at 2.0 during workup.

  • Acyl Chloride Stability:
    Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ciprofibrate (2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid)

  • Molecular Formula : C₁₃H₁₈Cl₂O₃ .
  • Key Differences: Carboxylic acid group vs. propanamide in the target compound. Lacks the 4-(acetylamino)phenyl substituent.
  • Pharmacological Relevance : Ciprofibrate is a clinically used PPARα agonist for treating hyperlipidemia. The carboxylic acid group is critical for binding to PPARα, but it is prone to glucuronidation, limiting its half-life . The target compound’s amide group may mitigate this issue.

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide

  • Molecular Formula: C₁₆H₂₁Cl₂NO₃ .
  • Key Differences: 2-Methoxyethyl group on the amide nitrogen vs. 4-(acetylamino)phenyl.

N-(4-Benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide

  • Molecular Formula: C₂₂H₁₇Cl₂NO₃ .
  • Key Differences: 2,4-Dichlorophenoxy group vs. 2,2-dichlorocyclopropylphenoxy. Benzoylphenyl substituent vs. acetylamino phenyl.
  • Implications: The benzoyl group enhances lipophilicity but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Potential Advantages/Disadvantages
Target Compound C₂₂H₂₃Cl₂N₂O₃* ~446.3 4-(Acetylamino)phenyl, dichlorocyclopropyl Amide Enhanced metabolic stability
Ciprofibrate C₁₃H₁₈Cl₂O₃ 301.2 Dichlorocyclopropyl Carboxylic acid Rapid clearance due to glucuronidation
Methoxyethyl Analog () C₁₆H₂₁Cl₂NO₃ 346.2 2-Methoxyethyl Amide Improved solubility; reduced receptor affinity?
Benzoylphenyl Analog () C₂₂H₁₇Cl₂NO₃ 414.3 Benzoylphenyl, 2,4-dichlorophenoxy Amide High lipophilicity; potential solubility issues

*Note: Molecular formula of the target compound is inferred from structural analogs.

Hypothesized Pharmacological Differences

Receptor Binding: The 4-(acetylamino)phenyl group may facilitate hydrogen bonding with PPARα or other targets, enhancing affinity over the methoxyethyl analog .

Lipophilicity: The dichlorocyclopropyl group increases logP compared to 2,4-dichlorophenoxy derivatives, possibly improving tissue penetration but risking off-target effects .

Biological Activity

N-[4-(acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide, with the molecular formula C21H22Cl2N2O3 and a molecular weight of 421.3 g/mol, is an organic compound characterized by its complex structure featuring an acetylamino group, a dichlorocyclopropyl moiety, and a phenoxy group. This unique combination of functional groups suggests significant potential for various biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H22Cl2N2O3
Molecular Weight421.3 g/mol
CAS Number1374546-01-6

The presence of the acetylamino group is expected to enhance solubility and bioavailability, while the dichlorocyclopropyl and phenoxy groups may contribute to its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities primarily through enzyme inhibition and receptor binding. The following sections detail specific activities observed in various studies.

Anti-Inflammatory Activity

One of the most studied aspects of this compound is its anti-inflammatory potential. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α in murine macrophages stimulated with lipopolysaccharide (LPS). For example, a related compound showed a 50% inhibition of TNF-α production at a concentration of 100 µM, suggesting that this compound may exert similar effects due to structural similarities .

Anticancer Activity

Preliminary studies indicate potential anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been hypothesized based on its structural features. Further investigation into its mechanism of action could reveal specific targets within cancer cells, leading to therapeutic applications in oncology.

The biological activity of this compound may involve:

  • Enzyme Inhibition: Interaction with enzymes involved in inflammatory pathways.
  • Receptor Binding: Modulation of receptors that play critical roles in cellular signaling.

These interactions could lead to altered enzyme activity or changes in signal transduction pathways, which are essential for the observed biological effects.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds similar to this compound. Below is a summary table highlighting relevant findings:

Study ReferenceCompound TestedBiological Activity ObservedConcentrationInhibition (%)
Similar DerivativeAnti-TNF-α Effect100 µM50%
Phenyl AnalogAnticonvulsant Activity300 mg/kgSignificant
Phenoxy DerivativeAnti-inflammatory Effects50 mg/kg32%

These findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of this compound's pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.